![molecular formula C18H20N2O2 B4880431 N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide, commonly known as DMMA, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of DMMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMMA has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DMMA has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
DMMA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized using a multi-step process and purified using column chromatography. However, DMMA has some limitations, including its potential toxicity and limited availability. It is important to use appropriate safety measures when handling DMMA and to obtain it from reliable sources.
将来の方向性
There are several future directions for the research on DMMA. One potential application is in the treatment of cancer, where DMMA could be used as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration route for DMMA in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where DMMA could be used to prevent or delay the progression of the disease. Future studies should focus on the mechanism of action of DMMA in the brain and its potential side effects. In addition, DMMA could be used as a tool for epigenetic research, as it inhibits the activity of HDACs. Further studies are needed to determine the specific effects of DMMA on gene expression and epigenetic modifications.
Conclusion
In conclusion, DMMA is a synthetic compound that has potential therapeutic applications in various diseases. It can be easily synthesized and purified, and has been extensively studied for its biochemical and physiological effects. DMMA has several advantages for lab experiments, but also has some limitations. Future research should focus on the potential applications of DMMA in cancer and neurodegenerative disorders, as well as its use as a tool for epigenetic research.
合成法
DMMA can be synthesized using a multi-step process involving the reaction between 2-methylbenzoyl chloride and N,N-dimethylbenzamide, followed by the addition of 2-aminobenzophenone. The final product is obtained by purification using column chromatography. The synthesis method has been optimized to obtain a high yield of pure DMMA.
科学的研究の応用
DMMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. DMMA has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N,N-dimethyl-2-[[2-(2-methylphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-4-5-9-14(13)12-17(21)19-16-11-7-6-10-15(16)18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOBUKMZRIASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

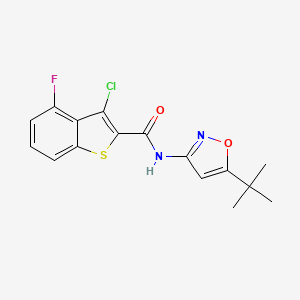
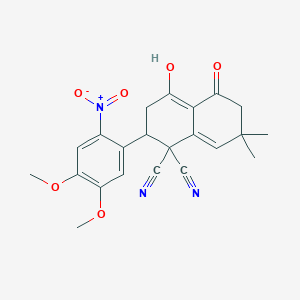
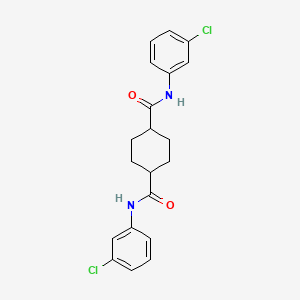
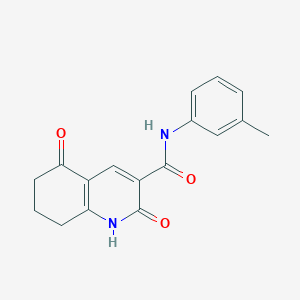
![3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)

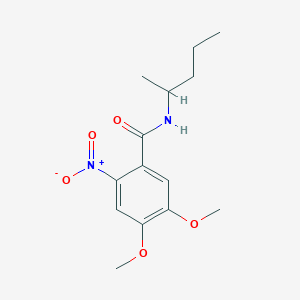
![3-chloro-4-fluoro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880418.png)

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)